molecular formula C20H19Cl2NO5S B281242 Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281242
M. Wt: 456.3 g/mol
InChI Key: URVZODXXLXOZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BAY 11-7082 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a signaling pathway that plays a crucial role in regulating immune responses, inflammation, and cell survival.

Scientific Research Applications

Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
Inflammation is a complex process that involves the activation of various signaling pathways, including the NF-κB pathway. Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to inhibit the NF-κB pathway, leading to the suppression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has also been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, are characterized by the progressive loss of neurons in the brain. Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Mechanism of Action

Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 inhibits the NF-κB pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for phosphorylating and activating the NF-κB transcription factor. Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 covalently modifies the cysteine residue in the ATP-binding pocket of the IKKβ subunit, leading to the inhibition of its kinase activity. This, in turn, prevents the phosphorylation and activation of the NF-κB transcription factor, leading to the suppression of NF-κB-dependent gene expression.
Biochemical and Physiological Effects
Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to have various biochemical and physiological effects, including the suppression of pro-inflammatory cytokines, the inhibition of cell proliferation, and the induction of apoptosis. Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has also been shown to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 is its potency and specificity for the NF-κB pathway. Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to be a highly effective inhibitor of the NF-κB pathway, with minimal off-target effects. This makes it a useful tool for studying the role of the NF-κB pathway in various biological processes.
However, one of the limitations of Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 is its potential toxicity and side effects. Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to induce apoptosis in various cell types, including normal cells, which may limit its therapeutic potential. Additionally, Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to inhibit the activity of other kinases, such as JNK and p38, which may affect other signaling pathways.

Future Directions

Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has shown great potential in various fields of research, and there are many future directions for its use. One potential application is in the development of new cancer therapies. Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiotherapy, and it may be used in combination with these treatments to enhance their efficacy.
Another potential application is in the treatment of inflammatory diseases. Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to reduce inflammation in various animal models of inflammatory diseases, and it may be used as a therapeutic agent for the treatment of these conditions.
Finally, Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 may be used in the development of new drugs for the treatment of neurodegenerative diseases. Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to protect neurons from oxidative stress and inflammation, and it may be used as a starting point for the development of new neuroprotective agents.
Conclusion
Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 is a potent inhibitor of the NF-κB pathway, and it has been extensively studied for its potential applications in cancer research, inflammation, and neurodegenerative diseases. Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are many future directions for the use of Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082, and it may be a useful tool for the development of new therapies for various diseases.

Synthesis Methods

The synthesis of Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 involves several steps, including the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with butyl chloroformate, followed by the reaction with 2,5-dichloroaniline and sodium hydride. The final step involves the reaction of the resulting product with sodium sulfite to yield Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082.

properties

Molecular Formula

C20H19Cl2NO5S

Molecular Weight

456.3 g/mol

IUPAC Name

butyl 5-[(2,5-dichlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H19Cl2NO5S/c1-3-4-9-27-20(24)19-12(2)28-17-8-6-14(11-15(17)19)23-29(25,26)18-10-13(21)5-7-16(18)22/h5-8,10-11,23H,3-4,9H2,1-2H3

InChI Key

URVZODXXLXOZDA-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C

Origin of Product

United States

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